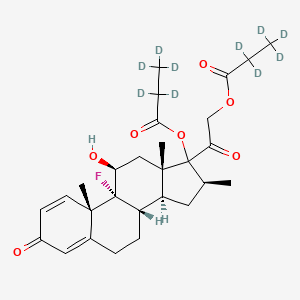

Betamethasone-d10 Dipropionate

Description

Contextualization of Glucocorticoid Research in Contemporary Chemical Biology and Analytical Sciences

Glucocorticoids are a class of steroid hormones indispensable in medicine due to their potent anti-inflammatory and immunosuppressive activities. nih.govbiorxiv.orgnih.gov In contemporary chemical biology, research is intensely focused on elucidating the complex molecular mechanisms through which glucocorticoid receptor (GR) ligands produce their diverse physiological effects. nih.govbiorxiv.org A significant challenge in this field is separating the remarkable therapeutic benefits of glucocorticoids from their on-target adverse effects, such as insulin (B600854) resistance and skeletal muscle atrophy. nih.govnih.govberkeley.edu This has spurred the development of chemical systems biology approaches to understand how different ligands modulate the glucocorticoid receptor's activity to achieve selective modulation of gene expression. nih.govbiorxiv.orgresearchgate.net Upon binding a ligand, the GR can translocate to the nucleus and interact with a host of coregulators to control gene expression, a process that is not yet fully understood. biorxiv.org

From the perspective of analytical sciences, the widespread use of synthetic glucocorticoids necessitates robust, sensitive, and specific methods for their quantification in biological matrices and pharmaceutical formulations. bioscientifica.comresearchgate.net The analytical challenge is significant due to the structural similarity among different steroids, the presence of endogenous counterparts, and the low concentrations often found in biological samples. bioscientifica.comsci-hub.box Consequently, advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the methods of choice, offering superior specificity and accuracy compared to traditional immunoassays. bioscientifica.comnih.gov The development and validation of these high-throughput assays are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical products. nih.govrsc.org

The Scientific Significance and Methodological Advantages of Isotopic Labeling in Pharmaceutical and Biomedical Research

Isotopic labeling, particularly the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone technique in modern pharmaceutical and biomedical research. metsol.commusechem.com This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. metsol.com A key advantage of using stable isotopes is their safety, as they pose no radiation risk, making them ideal for studies involving human subjects, including vulnerable populations. metsol.comresearchgate.net This technique allows researchers to trace the metabolic fate of a drug—its absorption, distribution, metabolism, and excretion (ADME)—with high precision. nih.govmusechem.com

The most significant methodological advantage of isotopic labeling is its application in conjunction with mass spectrometry (MS). nih.govresearchgate.net A stable isotope-labeled (SIL) compound is chemically identical to its unlabeled counterpart but has a distinct, higher mass. researchgate.net This mass difference allows the SIL compound to be used as an ideal internal standard (IS) in quantitative LC-MS analysis. sigmaaldrich.comwuxiapptec.com An internal standard is a compound added in a known quantity to samples to correct for analytical variability during sample preparation, chromatography, and mass spectrometric detection. wuxiapptec.comtandfonline.comijpbms.com Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same losses during extraction and co-elutes chromatographically, while being distinguishable by the mass spectrometer. wuxiapptec.combioanalysis-zone.com This co-eluting, mass-differentiated standard significantly improves the accuracy, precision, and robustness of quantitative bioanalysis by compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting components of the biological sample. wuxiapptec.comtandfonline.com

Betamethasone-d10 Dipropionate: A Specialized Research Tool and Its Academic Relevance

This compound is a deuterium-labeled version of Betamethasone (B1666872) Dipropionate, a potent synthetic glucocorticoid. lgcstandards.commedchemexpress.com In this specialized research tool, ten hydrogen atoms in the two propionate (B1217596) ester groups have been replaced with deuterium atoms. lgcstandards.comsynzeal.com This labeling does not alter the fundamental chemical structure or reactivity of the molecule but increases its molecular weight, making it an ideal internal standard for the quantitative analysis of Betamethasone Dipropionate. researchgate.netlgcstandards.com

Its primary academic and research relevance lies in its use in bioanalytical method development and validation for pharmacokinetic studies. nih.govrsc.orgspringermedizin.de Researchers utilize this compound as an internal standard in LC-MS/MS assays to precisely measure concentrations of Betamethasone Dipropionate and its metabolites in biological fluids like plasma. nih.govrsc.orgspringermedizin.de For instance, in studies assessing the bioequivalence of different formulations or investigating the placental transfer of the drug, the use of a stable isotope-labeled internal standard is critical for generating reliable and accurate data. researchgate.netnih.govscielo.br The use of this compound allows for the mitigation of analytical variability, ensuring that the measured concentrations accurately reflect the drug's behavior in the body. wuxiapptec.comspringermedizin.de

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₇D₁₀FO₇ | lgcstandards.com |

| Molecular Weight | 514.65 g/mol | lgcstandards.com |

| Alternate CAS Number | 5593-20-4 (unlabeled) | lgcstandards.com |

| SIL Type | Deuterium | lgcstandards.com |

| Appearance | Neat (typically a solid) | lgcstandards.com |

Scope and Objectives of Advanced Academic Inquiry into this compound Research

The scope of advanced academic inquiry involving this compound is sharply focused on enhancing the precision and reliability of analytical measurements in biomedical and pharmaceutical research. The primary objective is to employ this compound as a gold-standard internal standard for the development and application of highly sensitive and specific quantitative assays.

Key research objectives include:

Pharmacokinetic Profiling: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of Betamethasone Dipropionate in various preclinical and clinical settings. nih.gov The use of this compound allows for the precise quantification of the parent drug and its metabolites, providing crucial data for understanding its lifecycle in the body. nih.govmusechem.com

Bioequivalence and Bioavailability Studies: To conduct studies comparing different formulations of Betamethasone Dipropionate. researchgate.netnih.gov These studies rely on precise plasma concentration measurements over time, a task for which this compound is an essential tool for ensuring accuracy. researchgate.net

Metabolite Identification and Quantification: To trace and quantify the metabolic products of Betamethasone Dipropionate. researchgate.netresearchgate.net The stable isotope label helps in distinguishing drug-derived metabolites from endogenous compounds in complex biological matrices. researchgate.net

Improving Analytical Methodologies: To push the boundaries of analytical sensitivity and throughput for glucocorticoid analysis. bioscientifica.com Research aims to develop faster, more robust, and more sensitive LC-MS/MS methods suitable for high-throughput screening in clinical and research laboratories. bioscientifica.comresearchgate.net This includes minimizing sample volume and simplifying preparation procedures without compromising data quality. bioscientifica.com

Structure

3D Structure

Properties

Molecular Formula |

C28H37FO7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28?/m0/s1/i1D3,2D3,6D2,7D2 |

InChI Key |

CIWBQSYVNNPZIQ-PTSUKINQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)C1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Strategies for Isotopic Incorporation

Retrosynthetic Analysis for Betamethasone-d10 Dipropionate Synthesis

A retrosynthetic approach to this compound begins with the target molecule and works backward to identify suitable starting materials. The primary disconnections are the two propionate (B1217596) ester linkages at the C17 and C21 positions. This reveals a key intermediate: a deuterated betamethasone (B1666872) core.

The synthesis, therefore, can be logically divided into two main stages:

The selective deuteration of a suitable betamethasone precursor.

The esterification (propionylation) of the resulting deuterated betamethasone at the 17 and 21 positions.

A common starting material for the synthesis of betamethasone itself is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which undergoes a series of chemical and fermentation steps to construct the final steroid scaffold. researchgate.net The deuteration steps are strategically inserted into this pathway or performed on the fully formed betamethasone molecule prior to esterification.

Deuteration Methodologies and High-Yield Isotopic Labeling Techniques

The incorporation of deuterium (B1214612) into the betamethasone scaffold is the most critical phase of the synthesis, demanding high selectivity and yield. Various methods can be employed to achieve the desired d10 labeling pattern.

Achieving site-specific deuteration often involves leveraging the chemical reactivity of different positions on the steroid. Ketone groups, such as the one at the C3 position in the A-ring of the steroid, are common targets for deuteration. rsc.org The α-protons to a carbonyl group can be exchanged for deuterium under either acid- or base-catalyzed conditions in the presence of a deuterium source like deuterium oxide (D₂O). rsc.orgnih.gov Recent advancements have utilized superacid catalysts, which can facilitate highly efficient and selective H/D exchange at the α-position of keto groups across a wide range of molecules, including bioactive steroids. rsc.org

Another strategy involves catalytic H/D exchange reactions. Metal catalysts, including iridium, rhodium, and palladium complexes, can activate C-H bonds, allowing for the exchange of hydrogen with deuterium from a source like D₂O or deuterium gas (D₂). acs.orggoogle.comsnnu.edu.cn For complex molecules like steroids, these methods can be tailored for late-stage deuteration, preserving the core structure. researchgate.netresearchgate.net For this compound, the deuterium labels are typically incorporated into the two propionate groups and other labile positions on the steroid backbone.

Once the deuterated betamethasone core is synthesized and purified, the final step is the formation of the dipropionate ester. This is typically achieved through an acylation reaction. The deuterated betamethasone is reacted with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a suitable catalyst or base. chinjmap.comgoogle.com

The reaction involves the esterification of the hydroxyl groups at the C17 and C21 positions. The conditions must be carefully controlled to ensure complete diesterification without causing unwanted side reactions or degradation of the steroid scaffold. chinjmap.com A general synthesis route for non-deuterated betamethasone dipropionate involves acid-catalyzed cyclization, selective hydrolysis, and finally 21-acylation from a betamethasone starting material. chinjmap.com A similar pathway is followed for the deuterated analog.

| Step | Key Reagent/Intermediate | Purpose |

|---|---|---|

| Deuteration | Betamethasone | Steroid precursor for isotopic labeling |

| Deuteration | Deuterium Oxide (D₂O) | Deuterium source for H/D exchange |

| Deuteration | Metal or Acid Catalyst | Facilitates C-H bond activation and H/D exchange |

| Esterification | Deuterated Betamethasone | The isotopically labeled core molecule |

| Esterification | Propionic Anhydride / Propionyl Chloride | Acylating agent to form the dipropionate ester |

Isotopic exchange is a fundamental process for introducing deuterium. Base-catalyzed exchange is effective for hydrogens on carbons adjacent to carbonyl groups (α-hydrogens) due to the formation of an enolate intermediate. nih.gov Acid-catalyzed exchange can also be used, particularly for aromatic systems or via enol formation. nih.gov

Catalytic methods offer broader applicability and often greater selectivity. Homogeneous catalysts, such as Wilkinson's catalyst (tri(triphenylphosphine)-rhodium chloride), are known to catalyze the hydrogenation of alkenes and can be adapted for deuteration using D₂ gas. google.com Other metal catalysts can facilitate direct H/D exchange with D₂O, which is often preferred due to its lower cost and greater safety. snnu.edu.cn For steroids, specific catalysts have been developed that allow for selective deuteration even in complex structures, sometimes assisted by techniques like ultrasound to improve reaction efficiency. researchgate.netresearchgate.net These methods are crucial for achieving the high levels of deuterium incorporation required for a d10-labeled standard.

Purification and Characterization of Isotopic Purity

Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, and potentially under-labeled species. Rigorous purification is essential to isolate this compound with high chemical and isotopic purity.

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. column-chromatography.comiconsci.com It is an effective technique for the initial clean-up of crude reaction mixtures to isolate the target compound from major impurities and is widely used in pharmaceutical research and development for purifying newly synthesized molecules, including steroids. iconsci.com Normal-phase or reversed-phase flash chromatography can be employed depending on the polarity of the target compound and impurities. biotage.com

For achieving the high purity required for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. rsc.orggoogle.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for purifying steroids and their derivatives. biotage.comgoogle.com This technique offers high resolution, allowing for the separation of the target deuterated compound from closely related impurities, including isomers or analogs with incomplete deuteration. arkat-usa.org

The successful purification is then verified by analytical techniques. The structural integrity and the precise location of the deuterium atoms are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR). rsc.organsto.gov.au High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic purity by analyzing the distribution of isotopologues. rsc.orgnih.govresearchgate.net

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| Flash Chromatography | Initial purification of crude product | Separation from major impurities and unreacted reagents |

| Preparative HPLC | High-resolution final purification | Isolation of high-purity deuterated compound |

| Mass Spectrometry (MS/HRMS) | Characterization | Confirmation of molecular weight and isotopic enrichment |

| NMR Spectroscopy (¹H, ²H, ¹³C) | Characterization | Confirmation of chemical structure and location of deuterium labels |

Spectroscopic and Mass Spectrometric Approaches for Isotopic Enrichment and Purity Assessment

After synthesis, it is crucial to verify the isotopic enrichment and purity of this compound. This is accomplished using a combination of spectroscopic and mass spectrometric techniques. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for confirming the structural integrity of the molecule and the specific sites of deuteration. rsc.orgwikipedia.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly diminished. For this compound, the signals for the protons on the two propionate groups would be virtually eliminated. omicronbio.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms. ansto.gov.au

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium can cause small shifts in the signals of adjacent carbon atoms and a splitting of these signals due to C-D coupling, providing further evidence of successful labeling. nih.govacs.org

Quantitative NMR (qNMR) can also be used to assess the purity of the compound by comparing the integral of a signal from the analyte to that of a certified internal standard. researchgate.net Together, MS and NMR provide a comprehensive characterization of the isotopic enrichment and purity of this compound, ensuring its suitability for use in sensitive analytical applications. rsc.orgomicronbio.com

Table 1: Analytical Techniques for Purity and Enrichment Assessment of this compound

| Technique | Purpose | Key Information Provided |

| LC-MS/HRMS | Isotopic Enrichment & Purity | Molecular weight confirmation, quantitative isotopic distribution (e.g., % d10, % d9), detection of non-deuterated impurities. nih.govsciex.com |

| MS/MS | Structural Confirmation | Fragmentation pattern confirms the location of deuterium labels on the propionate groups. nih.govacs.org |

| ¹H NMR | Structural Integrity & Deuteration Site | Absence of proton signals at the ethyl groups of the propionate esters. omicronbio.com |

| ²H NMR | Direct Detection of Deuterium | Direct observation of signals corresponding to the deuterium atoms at the labeled positions. ansto.gov.au |

| ¹³C NMR | Structural Confirmation | Shows characteristic shifts and couplings for carbons bonded to deuterium. nih.gov |

Challenges and Innovations in Large-Scale Deuterated Compound Synthesis for Research Applications

The production of deuterated compounds like this compound on a large scale for research and clinical applications presents several challenges. However, ongoing innovations are addressing these issues to improve efficiency and reduce costs.

Challenges:

Cost and Availability of Starting Materials: Deuterated reagents and solvents, such as D₂O and deuterated propionic acid precursors, are significantly more expensive than their non-deuterated counterparts. synmr.innih.gov The limited availability of certain complex deuterated building blocks can also add to the cost and difficulty of the synthesis. nih.gov

Scale-Up Difficulties: Transitioning a synthesis from a laboratory scale (milligrams) to a larger, industrial scale (grams or kilograms) is not always straightforward. acs.orgresearchgate.net Batch processes, which are common in lab-scale synthesis, can be inefficient and difficult to control at larger volumes due to issues with heat transfer and mixing. tn-sanso.co.jp

Purity and Analysis: Ensuring high isotopic purity (often >98%) on a large scale is a significant hurdle. nih.gov Inseparable isotopic mixtures can result from inefficient labeling reactions, requiring additional and often costly purification steps. nih.gov Furthermore, the analytical methods for verifying purity must be robust and scalable. nih.gov

Innovations:

Flow Chemistry: One of the most significant innovations is the adoption of flow chemistry for deuteration reactions. ansto.gov.auanr.fr Continuous flow reactors offer much better control over reaction parameters like temperature, pressure, and reaction time. This leads to higher efficiency, improved selectivity, and can minimize the decomposition of sensitive compounds. ansto.gov.au Flow chemistry also facilitates scaling up production by simply running the reactor for a longer duration, bypassing the limitations of batch reactor sizes. tn-sanso.co.jp

Advanced Catalysis: The development of new and more efficient catalysts for H/D exchange reactions is an active area of research. researchgate.netanr.fr This includes both homogeneous and heterogeneous catalysts that can operate under milder conditions, improving the selectivity and yield of deuteration while reducing the risk of side reactions.

Microwave-Assisted Synthesis: The use of microwave technology as a heating source can dramatically accelerate reaction times. tn-sanso.co.jp Microwave-assisted synthesis, particularly when combined with flow reactors, has shown to increase the efficiency of H-D exchange reactions significantly compared to conventional heating methods. tn-sanso.co.jp

Improved Deuterated Reagents: The increasing commercial availability of a wider range of deuterated building blocks and reagents simplifies synthetic planning and can reduce the number of steps required to produce the final deuterated compound. researchgate.net

These innovations are making the large-scale synthesis of deuterated compounds more practical and cost-effective, which is crucial for their widespread use in drug discovery, metabolic research, and as internal standards for quantitative analysis. nih.govanr.fr

Advanced Analytical Characterization and Quantification Methodologies

State-of-the-Art Mass Spectrometry for Deuterated Steroid Analysis

Mass spectrometry stands as a cornerstone for the analysis of deuterated steroids, offering unparalleled sensitivity and specificity. Various hyphenated mass spectrometry techniques are utilized to provide a comprehensive characterization of Betamethasone-d10 Dipropionate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation for Research Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of Betamethasone (B1666872) and its deuterated analogues in biological matrices. researchgate.netscielo.br The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. For instance, a method for the analysis of betamethasone might utilize a C8 or C18 column with an isocratic mobile phase, such as methanol (B129727) and ammonium (B1175870) formate (B1220265), to achieve efficient separation. scielo.brnih.gov

Validation of the method is critical and typically assesses linearity, sensitivity, precision, and accuracy. researchgate.netscielo.br A linear range for betamethasone quantification could be established, for example, from 0.5 to 50.0 ng/mL. researchgate.netnih.gov The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. nih.gov

Interactive Data Table: Example LC-MS/MS Method Parameters for Betamethasone Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C8 or C18 |

| Mobile Phase | Methanol and ammonium formate (e.g., 90:10, v/v) scielo.br |

| Flow Rate | 0.3 mL/min scielo.br |

| Injection Volume | 10.0 µL researchgate.net |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Monitored Transition (Betamethasone) | e.g., m/z 393 > 373 scielo.br |

| Monitored Transition (Internal Standard) | Dependent on the specific deuterated standard used |

| Collision Gas | Argon scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile metabolites and impurities that may be present in a this compound sample. nih.gov Due to the low volatility of steroids, derivatization is often a necessary step prior to GC-MS analysis to make the analytes more amenable to gas chromatography. nih.govmdpi.com Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

GC-MS analysis can identify and quantify potential impurities that could interfere with accurate quantification or indicate degradation of the standard. The separation is typically performed on a capillary column, such as one with a crosslinked methyl silicone stationary phase. dshs-koeln.de The mass spectrometer then provides detailed structural information based on the fragmentation patterns of the eluted compounds. fu-berlin.de

Interactive Data Table: Potential Volatile Impurities Amenable to GC-MS Analysis

| Compound Type | Example |

|---|---|

| Residual Solvents | e.g., Acetone, Dichloromethane |

| Derivatization Byproducts | e.g., Trimethylsilanol |

| Steroid Precursors | e.g., Androstenedione |

| Related Steroids | e.g., Dexamethasone |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic purity of this compound. fu-berlin.defrontiersin.org HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. frontiersin.orgnih.gov

For a deuterated standard, HRMS is critical to verify the number and location of deuterium (B1214612) atoms and to assess the isotopic enrichment. frontiersin.org By comparing the measured mass to the theoretical exact mass, the mass accuracy can be calculated in parts-per-million (ppm), providing a high degree of confidence in the compound's identity. The isotopic distribution pattern observed in the HRMS spectrum should match the theoretical pattern for a compound with ten deuterium atoms.

Interactive Data Table: HRMS Data for Isotopic Purity Assessment

| Parameter | Value |

|---|---|

| This compound | |

| Theoretical Monoisotopic Mass | [Calculated based on specific deuteration pattern] |

| Measured Monoisotopic Mass | [Experimentally determined value] |

| Mass Accuracy (ppm) | [Calculated from theoretical and measured masses] |

| Isotopic Enrichment (%) | >98% (typical requirement) |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis and Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion. fit.eduresearchgate.netclemson.edu This is particularly useful for separating steroid isomers, such as betamethasone and dexamethasone, which have the same mass and can be challenging to resolve by chromatography alone. researchgate.net

In IMS-MS, ions are passed through a drift tube filled with a buffer gas, and their drift time is measured. nih.gov This drift time is related to the ion's collision cross-section (CCS), which is a measure of its three-dimensional shape. cleancompetition.org For this compound, IMS-MS can provide valuable information about its gas-phase conformation and help to ensure that it is free from isomeric impurities. fit.edu The use of different drift gases and cation adducts can be explored to enhance the separation of isomers. researchgate.net

Interactive Data Table: Example Ion Mobility Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Drift Gas | Nitrogen, Helium, Argon, or Carbon Dioxide researchgate.net |

| Cation Adduct | Protonated ([M+H]+), Sodiated ([M+Na]+), etc. researchgate.net |

| Collision Cross-Section (CCS) | A measure of the ion's size and shape, used for identification and isomer separation cleancompetition.org |

| Resolving Power | The ability to separate ions with similar drift times |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Location Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of molecules, including the confirmation of deuterium incorporation sites in isotopically labeled compounds.

1H-NMR, 13C-NMR, and 2H-NMR for Comprehensive Structural Characterization

A combination of one- and two-dimensional NMR experiments provides a complete picture of the molecular structure of this compound.

¹³C-NMR (Carbon-13 NMR) : The ¹³C-NMR spectrum provides information about all the carbon atoms in the molecule. chemicalbook.com The chemical shifts of the carbons directly attached to deuterium atoms will be affected, often showing a characteristic triplet splitting pattern (in a proton-decoupled spectrum) due to the spin-1 nature of deuterium. This provides direct evidence of the deuteration sites.

²H-NMR (Deuterium NMR) : A ²H-NMR spectrum directly observes the deuterium nuclei. wikipedia.orgmagritek.com It is a powerful tool to confirm the presence and number of deuterium atoms in the molecule. magritek.com The chemical shifts in a ²H-NMR spectrum are very similar to those in a ¹H-NMR spectrum, allowing for the assignment of the deuterium signals based on the known proton spectrum of the parent compound. blogspot.com For analysis, the deuterated compound is typically dissolved in a protonated solvent. blogspot.com

Interactive Data Table: Representative NMR Data for Betamethasone Dipropionate Structure

| Nucleus | Key Chemical Shift (ppm) Regions (Approximate) | Information Provided |

|---|---|---|

| ¹H-NMR | 0.8 - 2.5 (Aliphatic protons), 6.0 - 7.5 (Olefinic protons) | Confirms steroid backbone and propionate (B1217596) groups. Absence of signals confirms deuteration sites. |

| ¹³C-NMR | 10 - 60 (Aliphatic carbons), 90 - 160 (Olefinic and aromatic carbons), 170 - 210 (Carbonyl carbons) chemicalbook.com | Confirms carbon framework. Splitting patterns of deuterated carbons confirm deuterium location. |

| ²H-NMR | Similar to ¹H-NMR chemical shifts blogspot.com | Direct detection and confirmation of deuterium incorporation. wikipedia.org |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Isotopic Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules, including isotopically labeled compounds. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the precise location of deuterium atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This 2D NMR technique identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would be used to confirm the absence of specific proton signals and their correlations at the sites of deuteration. This helps verify the isotopic labeling pattern.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton (¹H) signals with directly attached carbon-13 (¹³C) nuclei. In the analysis of this compound, this technique is used to confirm which carbon atoms are bonded to deuterium by observing the absence of expected ¹H-¹³C correlation peaks.

The analysis of deuterium-induced isotope shifts on ¹³C NMR signals is another sophisticated approach. nih.govresearchgate.net By decoupling both proton and deuterium nuclei, it's possible to resolve the ¹³C resonances of different isotopologues, allowing for the quantification of the degree of isotope labeling at specific molecular sites. nih.govresearchgate.net NMR is unique in its ability to edit complex spectra by selecting for particular isotopes, which greatly simplifies the spectra and aids in compound identification. nih.gov

Quantitative NMR (qNMR) for Assay Value Determination of Reference Standards

Quantitative NMR (qNMR) has emerged as a primary method for determining the purity and concentration of chemical reference standards with high precision, traceability, and without the need for a specific reference standard of the analyte itself.

For this compound, a ¹H-qNMR experiment would be performed using a certified reference material (CRM) of a known, stable compound with a well-defined structure (e.g., maleic anhydride (B1165640), dimethyl sulfone) as an internal calibrant. By integrating the signals of specific, well-resolved protons of both the analyte and the internal standard, the absolute purity of the this compound can be calculated. The selection of non-deuterated proton signals in the this compound molecule is critical for accurate quantification.

A combination of ¹H NMR and ²H NMR can also be systematically used to determine the isotopic abundance of deuterated reagents with precision. researchgate.net

Chromatographic Separation Techniques for Impurity Profiling and Purity Assessment

Chromatographic techniques are indispensable for assessing the chemical purity of this compound, separating it from its non-labeled counterpart, synthetic intermediates, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

HPLC and UPLC are the workhorses of pharmaceutical analysis for purity and impurity determination. ijrti.org For this compound, a reversed-phase HPLC or UPLC method is typically developed and validated. nih.gov These methods offer high resolution, sensitivity, and reproducibility. ijrti.org

A typical UPLC method for analyzing betamethasone dipropionate and its impurities would utilize a sub-2 µm particle column (e.g., C18) with a gradient elution system. nih.gov For instance, a study on betamethasone dipropionate formulations used a Waters Acquity UPLC BEH C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. nih.gov Such methods can effectively separate betamethasone dipropionate from its related substances and degradation products. nih.govresearchgate.net The use of a photodiode array (PDA) detector allows for the monitoring of the analyte and impurities at their respective maximum absorption wavelengths, often around 240 nm for corticosteroids. researchgate.net

Table 1: Illustrative UPLC Method Parameters for Betamethasone Dipropionate Analysis

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 20 mM Phosphate Buffer : Acetonitrile (70:30, v/v) |

| Mobile Phase B | 20 mM Phosphate Buffer : Acetonitrile (30:70, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA at 240 nm |

| Injection Volume | 1-5 µL |

This table is illustrative and based on published methods for the non-deuterated analogue. nih.govresearchgate.net Specific parameters would require optimization for this compound.

Chiral Chromatography for Stereoisomeric Purity Assessment of Synthetic Intermediates or Side Products

The synthesis of complex steroid molecules like betamethasone can sometimes lead to the formation of stereoisomers. For instance, its epimer, dexamethasone, is a potential impurity. researchgate.net Chiral chromatography is a specialized HPLC technique used to separate enantiomers and diastereomers.

While this compound itself is a specific stereoisomer, chiral chromatography is crucial for analyzing its stereoisomeric purity. This ensures that the deuterated standard is free from its epimers or other related stereoisomers that may have formed during synthesis. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. The identification and control of such impurities are critical as different stereoisomers can have different pharmacological and toxicological profiles.

Validation Parameters for Analytical Methods in Research Contexts

For an analytical method to be considered reliable for its intended purpose, it must be validated. americanpharmaceuticalreview.comujpronline.com In a research context for a reference standard like this compound, the validation parameters, as guided by organizations like the International Council for Harmonisation (ICH), are crucial. scielo.brfda.govich.org

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria for Research Standards |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. scielo.brich.org | The analyte peak should be well-resolved from other peaks, and peak purity analysis (e.g., using a PDA detector) should confirm homogeneity. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org | A minimum of 5 concentration levels. The correlation coefficient (r²) should typically be ≥ 0.99. ich.org |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org | Often assessed by the recovery of spiked analyte into a blank matrix. Recovery is typically expected to be within 98-102%. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scielo.br It includes repeatability (intra-assay precision) and intermediate precision. scielo.br | Expressed as the Relative Standard Deviation (%RSD). For assay, %RSD should typically be ≤ 2%. For impurity analysis, it can be higher depending on the concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ujpronline.com | Typically determined based on a signal-to-noise ratio of 10:1. The method should be precise and accurate at this level. |

The validation process ensures that the analytical procedures used for characterizing this compound are suitable for their intended purpose, providing confidence in the identity, purity, and assay of this critical reference material. fda.gov

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Model Systems

In Vitro Pharmacokinetic Profiling in Cellular and Subcellular Models

Membrane Permeability Studies Using Caco-2 and MDCK Cell Monolayers

The intestinal absorption potential of a compound is a critical determinant of its oral bioavailability. In vitro models using human colon adenocarcinoma (Caco-2) and Madin-Darby Canine Kidney (MDCK) cell monolayers are standard assays for predicting in vivo drug absorption. These cells form polarized monolayers with tight junctions, mimicking the intestinal epithelium.

When a compound like Betamethasone (B1666872) Dipropionate is evaluated, it is applied to the apical (donor) side of the monolayer, and its appearance on the basolateral (receiver) side is measured over time. This flux is used to calculate an apparent permeability coefficient (Papp). Compounds with high permeability typically have Papp values ≥1.0 x 10⁻⁶ cm/s.

While specific experimental Papp values for Betamethasone-d10 Dipropionate in Caco-2 or MDCK cells are not widely available in published literature, its parent compound, Betamethasone Dipropionate, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which implies high permeability and low solubility scirp.org. The high lipophilicity associated with the dipropionate ester enhances its ability to traverse cellular membranes via passive diffusion. Therefore, it is anticipated to exhibit high permeability in these cellular models.

| Parameter | Expected Value/Classification | Basis of Expectation |

|---|---|---|

| Apparent Permeability (Papp) | High (≥1.0 x 10⁻⁶ cm/s) | BCS Class II drug characteristics; high lipophilicity of the dipropionate ester. |

| Primary Transport Mechanism | Passive Diffusion | Physicochemical properties of corticosteroids. |

Plasma Protein Binding Assays in Animal Models (e.g., rat, mouse, dog)

The extent to which a drug binds to plasma proteins, such as albumin and globulins, influences its distribution and clearance, as only the unbound fraction is pharmacologically active. Studies using isotopically labeled betamethasone (Betamethasone-3H) have been conducted to evaluate its plasma binding characteristics in several preclinical species, including rats and dogs nih.gov.

These investigations reveal that betamethasone binds to both albumin and globulins. Comparative studies show that its binding profile differs from other corticosteroids. For instance, betamethasone is generally less bound to plasma proteins than its stereoisomer, dexamethasone. Research on species-specific differences indicates that many compounds tend to be slightly more bound to human plasma proteins compared to those from rats, dogs, or mice, a factor that is critical for interspecies pharmacokinetic scaling rsc.orgrsc.org.

| Species | Binding Proteins | Comparative Binding Extent | Reference |

|---|---|---|---|

| Rat | Albumin, Globulins | Data available from comparative studies. | nih.gov |

| Dog | Albumin, Globulins | Data available from comparative studies. | nih.gov |

| General (Rat, Dog, Mouse) | Not Specified | Binding is generally within a 5-fold range of, and often slightly lower than, human plasma. | rsc.org |

Microsomal Stability and Liver S9 Fraction Incubation Studies for Metabolic Clearance Prediction

The metabolic stability of a drug is a key factor determining its half-life and clearance. In vitro assays using liver microsomes or S9 fractions are employed to predict in vivo hepatic metabolism. The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a comprehensive metabolic profile.

Regulatory filings confirm that the in vitro metabolic profile of [3H]-Betamethasone Dipropionate has been determined using post-mitochondrial (S9) liver fractions from mice, rats, rabbits, minipigs, and humans fda.govfda.gov. These studies assess the rate of disappearance of the parent compound over time to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint).

While specific clearance data from these studies are not publicly detailed, related research provides context. For example, a similar ester, betamethasone valerate, was shown to be hydrolyzed in both liver and intestinal S9 fractions bodorlaboratories.com. Furthermore, comparative studies in human liver microsomes found that the intrinsic clearance of betamethasone is lower than that of dexamethasone, suggesting a slower rate of Phase I metabolism nih.gov.

| Test System | Species Studied | Purpose | Contextual Findings |

|---|---|---|---|

| Liver S9 Fraction | Mouse, Rat, Rabbit, Minipig, Human | To determine the complete (Phase I and II) in vitro metabolic profile. | Studies have been conducted as part of regulatory evaluation fda.govfda.gov. |

| Liver Microsomes | Human | To determine Phase I metabolic stability and intrinsic clearance. | Intrinsic clearance of betamethasone is lower than its isomer dexamethasone nih.gov. |

Blood Partitioning and Red Blood Cell Uptake Studies

The distribution of a drug between plasma and red blood cells (RBCs) is quantified by the blood-to-plasma ratio (Rb). This parameter is crucial for accurately interpreting pharmacokinetic data, as sequestration into RBCs can affect drug clearance and volume of distribution evotec.com. An Rb value greater than 1 indicates that the drug preferentially distributes into red blood cells.

Studies have shown that betamethasone partitions into blood cells. Pharmacokinetic investigations have determined that betamethasone has a higher blood/plasma concentration ratio compared to its stereoisomer, dexamethasone. This suggests a greater affinity for or uptake into erythrocytes. While specific quantitative ratios in preclinical models like rats or dogs are not detailed in available literature, the comparative finding is a key characteristic of its pharmacokinetic profile. In vivo studies in rats have also shown that administration of betamethasone dipropionate can lead to significant alterations in hematological parameters, including erythrocyte count and hematocrit, indicating a direct interaction with blood components nih.gov.

| Parameter | Finding | Implication |

|---|---|---|

| Blood-to-Plasma Ratio (Rb) | Higher than its stereoisomer, dexamethasone. | Indicates preferential distribution into red blood cells compared to dexamethasone. Plasma clearance may underestimate total blood clearance. |

| Interaction with Erythrocytes | Administration affects hematological parameters in rats nih.gov. | Suggests significant in vivo interaction with red blood cells, supporting the partitioning data. |

In Vivo Pharmacokinetic Characterization in Animal Models

Absorption and Distribution Studies in Rodent and Non-Rodent Species using Isotopic Tracers

Isotopically labeled compounds, such as the stable isotope this compound or the radioactive tracer [3H]-betamethasone, are essential tools for conducting definitive absorption, distribution, metabolism, and excretion (ADME) studies in animal models. These tracers allow for precise quantification of the drug and its metabolites in various biological matrices.

Regulatory documentation confirms that comprehensive in vivo ADME studies have been performed for [3H]-betamethasone in rats fda.govfda.govnih.gov. These studies characterize the extent and rate of absorption, the pattern of tissue distribution, and the routes of excretion following administration. Pharmacokinetic parameters for betamethasone have also been characterized in other species, such as rabbits, following intravenous injection lawdata.com.tw. These studies provide key parameters like half-life, clearance, and volume of distribution, which are fundamental to understanding the in vivo disposition of the compound.

| Species | Parameter | Value (Mean ± SEM/SD) | Reference |

|---|---|---|---|

| Rabbit | Half-life (t½) | 228.58 ± 72.9 min | lawdata.com.tw |

| Clearance (CL) | 3.50 ± 1.18 mL/min/kg | ||

| Volume of Distribution (Vd) | 327.57 ± 69.9 mL/kg | ||

| Rat | ADME Profile | Characterized using [3H]-betamethasone. | fda.govnih.gov |

Pharmacodynamic Receptor Occupancy and Ligand Binding Studies (In Vitro)

The pharmacodynamic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). In vitro studies are essential for quantifying this interaction.

The binding affinity of a corticosteroid to the glucocorticoid receptor is a primary determinant of its potency. This is typically measured using competitive binding assays where the test compound competes with a radiolabeled ligand (like [3H]dexamethasone) for binding to the cytosolic GR. nih.gov

Betamethasone and its esters are known to be potent glucocorticoids with high affinity for the GR. nih.govnih.gov Studies on various steroid structures have shown that modifications, such as the addition of ester chains at the C-17 and C-21 positions, can significantly alter both binding affinity and lipophilicity. nih.gov For instance, the elongation of the ester chain from acetate (B1210297) to valerate tends to increase both receptor binding affinity and lipophilicity. nih.gov Biotransformed metabolites of Betamethasone Dipropionate have demonstrated strong potential binding affinity with the GR, with calculated energies ranging from -10.11 to -12.53 kcal/mol. nih.gov

Table 2: Factors Influencing Glucocorticoid Receptor Binding Affinity

| Molecular Modification | Effect on Binding Affinity | Effect on Lipophilicity |

|---|---|---|

| 17α-OH or 21-OH substitution | Increase | Decrease |

| 17α-OAc or 21-OAc substitution | Decrease | Increase |

| Elongation of ester chain (C-17/C-21) | Increase | Increase |

Upon binding to the GR, glucocorticoids translocate to the nucleus and act as ligand-activated transcription factors, modulating the expression of a wide array of genes. This genomic action underlies their anti-inflammatory and immunosuppressive effects. High-throughput methods like RNA-sequencing (RNA-Seq) and targeted methods like real-time quantitative polymerase chain reaction (RT-qPCR) are used to profile these changes in gene expression. nih.govnih.govresearchgate.net

Studies using other glucocorticoids, such as dexamethasone, have provided a detailed map of these effects. In human podocyte cell lines, RNA-Seq analysis revealed that dexamethasone upregulates genes related to cytoskeleton-related processes while downregulating genes encoding pro-inflammatory cytokines and growth factors. researchgate.net Similarly, in peripheral blood mononuclear cells, glucocorticoids were found to induce the expression of certain chemokine, cytokine, and innate immune-related genes, while repressing genes associated with the adaptive immune system. nih.gov The human adrenocortical carcinoma cell line (H295R) is another model system used with RT-qPCR to screen for chemical effects on the expression of steroidogenic genes. nih.govdtu.dk

No specific gene expression profiles have been published for cell lines exposed directly to this compound. However, it is scientifically reasonable to expect that its effects would mirror those of Betamethasone Dipropionate. As a potent GR agonist, it would be predicted to regulate the same network of glucocorticoid-responsive genes, leading to the characteristic anti-inflammatory and metabolic changes observed with this class of steroids.

Table 3: Examples of Gene Regulation by Glucocorticoids in Cell Lines

| Cell Type | Method | Upregulated Gene Functions | Downregulated Gene Functions |

|---|---|---|---|

| Human Podocytes | RNA-Seq | Cytoskeleton organization, cell adhesion | Pro-inflammatory cytokines, growth factors |

| Human PBMC | DNA Microarray | Chemokines, complement family, innate immunity | Adaptive immunity-related genes |

| Murine Macrophages | 4sU-seq | Enhancer RNAs (eRNAs) | Enhancer RNAs (eRNAs) |

Metabolic Pathways and Isotope Induced Metabolic Shift Analysis

In Vitro Metabolic Studies Using Hepatic Microsomes, Hepatocytes, and Recombinant Enzymes

In vitro systems are indispensable for dissecting the specific enzymatic reactions involved in drug metabolism. Liver microsomes, hepatocytes, and recombinant enzymes are routinely employed to identify and characterize the metabolites of xenobiotics, including corticosteroids like Betamethasone (B1666872) Dipropionate. These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for Phase I and Phase II metabolism, respectively nih.govresearchgate.netmdpi.com.

Phase I metabolism of Betamethasone Dipropionate primarily involves hydrolysis and oxidation reactions. The ester linkages at the C17 and C21 positions are susceptible to hydrolysis by esterases, leading to the formation of Betamethasone 17-propionate (B17P) and subsequently Betamethasone itself nih.govfda.gov. B17P is considered the primary metabolite fda.gov.

Oxidative metabolism, primarily mediated by CYP enzymes, further transforms the betamethasone core. Key oxidative reactions include 6β-hydroxylation and 11β-hydroxyl oxidation drugbank.comnih.gov. Studies with related corticosteroids, such as beclomethasone (B1667900) dipropionate, have shown that CYP3A4 and CYP3A5 are capable of metabolizing these compounds through hydroxylation and dehydrogenation nih.gov.

The use of Betamethasone-d10 Dipropionate in these in vitro systems allows for the precise tracking of deuterium (B1214612) atoms through the metabolic cascade. Mass spectrometry-based analysis can differentiate between the deuterated parent compound and its metabolites, confirming the retention or loss of deuterium at specific positions. This information is crucial for understanding the mechanism of enzymatic reactions and identifying the sites of metabolic attack.

Table 1: Key Phase I Metabolites of Betamethasone Dipropionate

| Metabolite | Metabolic Reaction | Key Enzymes Involved |

| Betamethasone 17-propionate (B17P) | Hydrolysis | Esterases |

| Betamethasone | Hydrolysis | Esterases |

| 6β-hydroxybetamethasone | Oxidation (Hydroxylation) | Cytochrome P450 (e.g., CYP3A family) |

| 6β-hydroxybetamethasone 17-propionate | Oxidation (Hydroxylation) | Cytochrome P450 (e.g., CYP3A family) |

This table is generated based on known metabolic pathways of betamethasone and its esters.

Following Phase I transformations, the resulting metabolites, as well as the parent drug to some extent, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. For corticosteroids, glucuronidation and sulfation are the most common conjugation pathways.

While specific data on the Phase II metabolites of this compound are limited in the public domain, the general principles of steroid metabolism suggest that the hydroxyl groups introduced during Phase I metabolism, as well as the existing hydroxyl groups on the steroid nucleus, are potential sites for conjugation with glucuronic acid or sulfate. In vitro studies using liver microsomes fortified with necessary cofactors (e.g., UDPGA for glucuronidation) are instrumental in identifying these conjugated metabolites nih.govresearchgate.net. The presence of the deuterium label in these conjugates would be confirmed by mass spectrometric analysis, providing a complete picture of the metabolic pathway.

In Vivo Metabolic Profiling in Animal Models Using Deuterated Tracers

The use of stable isotope-labeled compounds, such as this compound, is a well-established and safe methodology for pharmacokinetic and metabolic studies in both animals and humans, avoiding the hazards associated with radioactive isotopes nih.gov. Deuterated tracers allow for the differentiation between the exogenously administered drug and its endogenous counterparts, if any, and provide a clear signal for tracking the drug and its metabolites in complex biological matrices nih.govnih.gov.

In vivo studies in animal models are essential for understanding the complete metabolic profile of a drug, as they account for the integrated processes of absorption, distribution, metabolism, and excretion. Following the administration of this compound to animal models, biological samples such as urine, feces, plasma, and various tissues can be collected and analyzed.

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are employed to detect and identify the deuterated metabolites. The characteristic mass shift due to the deuterium atoms allows for the selective detection of drug-related material against a complex background of endogenous molecules. Studies on Betamethasone Dipropionate have shown that after administration, it is rapidly metabolized, with Betamethasone 17-propionate and Betamethasone being the main metabolites detected in plasma nih.gov. Corticosteroids and their metabolites are primarily eliminated in the urine drugbank.comdrugs.com. By using a deuterated tracer, a more comprehensive picture of all metabolites, including minor ones that might otherwise be missed, can be constructed across different biological compartments.

Isotope labeling with deuterium is a powerful technique for tracing the metabolic fate of a drug in vivo. By monitoring the appearance and disappearance of the deuterated parent drug and its metabolites over time in different biological fluids and tissues, researchers can map the dynamic flow of the compound through various metabolic pathways. This approach, often referred to as in vivo flux analysis, provides quantitative data on the rates of different metabolic reactions and the relative importance of competing pathways.

The stability of the carbon-deuterium bond is a fundamental requisite for the successful application of this methodology, ensuring that the label is not lost non-enzymatically nih.gov. The strategic placement of deuterium atoms in this compound ensures that the label is retained through the major metabolic transformations, allowing for accurate tracking.

Investigation of Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Stability

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond juniperpublishers.com. This effect can be particularly significant in drug metabolism, where the cleavage of a C-H bond is often the rate-limiting step in enzymatic reactions, especially those mediated by cytochrome P450 enzymes researchgate.net.

The deliberate incorporation of deuterium at sites of metabolism can slow down the rate of metabolic clearance, thereby increasing the drug's half-life and exposure juniperpublishers.comnih.gov. This strategy has been explored to improve the pharmacokinetic profiles of various drugs juniperpublishers.com.

For this compound, the deuterium atoms are placed on the propionate (B1217596) groups. Hydrolysis of these ester groups is a primary metabolic pathway. While the KIE is most pronounced for reactions involving C-H bond cleavage, secondary isotope effects on reactions at adjacent centers can also occur. An in vitro study on the influence of betamethasone dipropionate on catalase enzyme kinetics showed an uncompetitive type of inhibition farmaciajournal.comfarmaciajournal.com. However, the direct impact of deuteration of the propionate moieties on the rate of hydrolysis by esterases would require specific enzymatic studies.

Furthermore, if any of the deuterium atoms in this compound are located at or near sites of oxidative metabolism by CYP enzymes, a significant KIE on these pathways could be expected. This could potentially lead to a "metabolic switching" phenomenon, where a metabolic pathway that is minor for the non-deuterated drug becomes more prominent for the deuterated analog because the primary pathway has been slowed researchgate.net. Investigating these potential deuterium isotope effects is crucial for fully understanding the pharmacokinetic and metabolic differences between Betamethasone Dipropionate and its deuterated counterpart nih.gov.

Impact of Deuteration on Cytochrome P450 (CYP) Mediated Metabolism and Reaction Rates

The metabolism of corticosteroids is heavily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily located predominantly in the liver. nih.gov For the non-deuterated Betamethasone Dipropionate, CYP3A4 and CYP3A5 are the primary enzymes responsible for Phase I metabolic reactions, which include hydroxylation and dehydrogenation to form inactive metabolites. nih.govnih.gov

The introduction of deuterium into the Betamethasone Dipropionate molecule to create this compound has a significant, predictable impact on its CYP-mediated metabolism due to the kinetic isotope effect. nih.gov The C-D bond is stronger and requires more energy to break than a C-H bond. Since CYP-mediated oxidation involves the cleavage of a C-H bond as a rate-determining step, substituting hydrogen with deuterium can slow down the reaction rate. nih.gov

This phenomenon can lead to several outcomes:

Metabolic Switching: If deuteration blocks the primary site of metabolism, the enzymatic activity may shift to alternative, non-deuterated sites on the molecule. osti.gov For corticosteroids like betamethasone, which have multiple potential sites for hydroxylation, this could lead to a different profile of metabolites compared to the non-deuterated version. researchgate.net For example, deuteration at the 6β-position of testosterone, another steroid metabolized by CYP3A4, has been shown to decrease 6β-hydroxylation and enhance the formation of other metabolites. researchgate.net

| Metabolic Reaction | Typical Site on Steroid Nucleus | Key Enzymes | Expected Effect of Deuteration at Reaction Site |

|---|---|---|---|

| Hydroxylation | e.g., 6β-position | CYP3A4, CYP3A5 | Decreased reaction rate; potential for metabolic switching to other sites. |

| Dehydrogenation | Various | CYP3A4, CYP3A5 | Decreased rate of formation of dehydrogenated metabolites. |

Influence of Deuterium Substitution on Other Metabolizing Enzymes (e.g., UGT, SULT)

Following Phase I metabolism, steroid metabolites are typically conjugated with hydrophilic moieties to facilitate their excretion. This Phase II metabolism primarily involves UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. nih.gov The metabolites of non-deuterated betamethasone are known to be excreted as glucuronides and sulfates.

The influence of deuterium substitution on the activity of UGT and SULT enzymes is less direct than its impact on CYP enzymes. The KIE is most pronounced when the bond to the isotope is broken during the rate-limiting step (a primary isotope effect). In the case of this compound, the deuterium atoms are on the steroid core, whereas glucuronidation or sulfation occurs at a hydroxyl group.

Therefore, any isotope effect on these conjugation reactions would be a secondary kinetic isotope effect. Secondary KIEs are generally much smaller than primary KIEs and result from changes in bond vibrations at a position adjacent to the reacting center. It is plausible that deuteration on the steroid backbone could subtly alter the conformation or electronic environment of the molecule, thereby slightly modifying its affinity for UGT or SULT active sites or the rate of the conjugation reaction itself. However, these effects are typically minor and there is currently a lack of specific research data quantifying the influence of deuteration on the glucuronidation or sulfation rates of corticosteroids.

Comparative Metabolic Analysis with Non-Deuterated Betamethasone Dipropionate in Preclinical Systems

A direct comparative metabolic analysis of this compound and its non-deuterated counterpart in preclinical systems is essential to fully characterize the metabolic shift induced by isotope substitution. While specific experimental data for this compound is not publicly available, a hypothetical comparison can be constructed based on the known metabolism of the parent compound and the principles of the kinetic isotope effect.

In a preclinical in vitro model using human liver microsomes, one would expect to observe the following differences:

Parent Compound Depletion: this compound would likely exhibit a slower rate of depletion compared to non-deuterated Betamethasone Dipropionate, assuming CYP-mediated metabolism is a significant clearance pathway.

Metabolite Profile: The profile of metabolites for the deuterated compound could differ significantly. The formation of metabolites resulting from C-H (C-D) bond cleavage at a deuterated position would be reduced. Conversely, there might be a relative increase in metabolites formed through pathways not affected by deuteration, such as initial ester hydrolysis, or through oxidation at non-deuterated sites (metabolic switching).

| Compound | Relative Rate of Parent Compound Depletion | Predicted Primary CYP-Mediated Metabolites | Predicted Esterase-Mediated Metabolites |

|---|---|---|---|

| Betamethasone Dipropionate | Standard (1x) | Hydroxylated and dehydrogenated metabolites at non-deuterated rates. | Betamethasone 17-monopropionate, Betamethasone. |

| This compound | Slower (<1x) | Reduced formation of metabolites at deuterated sites. Possible increase in metabolites at alternative, non-deuterated sites. | Betamethasone 17-monopropionate, Betamethasone (rate likely unaffected by core deuteration). |

These predicted differences underscore the potential for deuterium substitution to create a new chemical entity with a distinct pharmacokinetic profile, which could translate into altered therapeutic effects. figshare.com However, without direct experimental data from preclinical systems, these comparisons remain theoretical.

A Note on the Availability of Scientific Data

After a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data pertaining to the molecular and cellular mechanisms of This compound . The existing body of research primarily focuses on the non-deuterated form, Betamethasone Dipropionate, and more broadly on the general mechanisms of glucocorticoids.

The highly specific nature of the requested article, with its detailed outline focused exclusively on the deuterated compound, cannot be fulfilled with scientific accuracy and the required depth of information. Generating content on the specific biophysical interactions, conformational dynamics, and transcriptomic or proteomic profiles of this compound would require speculation in the absence of direct experimental evidence.

Therefore, to maintain the integrity of scientific reporting and adhere to the strict instructions of avoiding information outside the explicit scope, this article cannot be generated as requested. Further research and publication of studies specifically investigating this compound are necessary to provide the detailed molecular insights sought in the user's request.

Molecular and Cellular Mechanisms of Action and Receptor Interactions

Structure-Activity Relationships (SAR) and the Influence of Deuterium (B1214612) Substitution on Receptor Binding and Functional Activity

The biological activity of betamethasone (B1666872) dipropionate is intrinsically linked to its molecular structure, which dictates its binding affinity for the glucocorticoid receptor (GR) and its subsequent functional activity. patsnap.com The introduction of deuterium atoms to create Betamethasone-d10 dipropionate does not alter the fundamental pharmacophore but can influence its metabolic stability and pharmacokinetic profile. musechem.com

The structure-activity relationships (SAR) of corticosteroids are well-established, with specific chemical modifications significantly impacting potency and receptor affinity. For the betamethasone dipropionate molecule, key structural features contribute to its high glucocorticoid activity. The activated glucocorticoid receptor complex modulates the expression of anti-inflammatory proteins in the nucleus and represses the expression of pro-inflammatory proteins in the cytosol. medchemexpress.com

Key structural determinants for the glucocorticoid activity of betamethasone dipropionate include the fluorine atom at the C9 position, the methyl group at the C16 position, and the propionate (B1217596) esters at the C17 and C21 positions. The C17 and C21 esters, in particular, play a crucial role in the lipophilicity and binding affinity of the steroid to the glucocorticoid receptor. nih.gov Elongation of the ester chain, for instance from acetate (B1210297) to valerate, at both C17 and C21 positions has been shown to increase both binding affinity for the receptor and the lipophilicity of the steroid. nih.gov However, 21-esters generally exhibit lower binding affinity than the parent alcohol. nih.gov The substitution of hydroxyl groups at C17 and C21 generally leads to a decrease in lipophilicity but an increase in receptor affinity. nih.gov

A molecular docking study of betamethasone dipropionate showed a high binding affinity to the glucocorticoid receptor, with the carbonyl group at C3 and the hydroxyl group forming hydrogen bonds with amino acid residues in the receptor's binding domain. nih.gov Specifically, hydrogen bonds were observed between the carbonyl at C3 and Gln570 and Arg611, and between a hydroxyl group and Asn564. nih.gov Hydrophobic interactions with Leu563, Met604, Phe623, and Tyr735 also contribute to the stable binding within the ligand-binding domain of the glucocorticoid receptor. nih.gov

The table below summarizes the general structure-activity relationships for corticosteroids based on substitutions at key positions, which provides context for the high potency of betamethasone dipropionate.

| Structural Modification | Effect on Glucocorticoid Receptor Binding Affinity | Effect on Lipophilicity |

| 17α-OH substitution | Increase | Decrease |

| 21-OH substitution | Increase | Decrease |

| 17α-OAc substitution | Decrease | Increase |

| 21-OAc substitution | Decrease | Increase |

| Elongation of C17 and C21 ester chains (e.g., acetate to valerate) | Increase | Increase |

Deuterium Isotope Effects in Biological and Chemical Systems

Theoretical Underpinnings of Kinetic Isotope Effects (KIEs)

The foundation of the kinetic isotope effect lies in the principles of quantum mechanics and statistical thermodynamics. annualreviews.orgnumberanalytics.com The mass difference between hydrogen (protium, ¹H) and deuterium (B1214612) (²H or D) leads to a lower zero-point energy (ZPE) for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.orggmu.edu Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for the deuterated compound. dalalinstitute.com The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). wikipedia.org

Primary and Secondary Isotope Effects in Enzyme-Catalyzed Reactions

Kinetic isotope effects are broadly classified into primary and secondary effects. numberanalytics.comepfl.ch

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. dalalinstitute.com For C-H bond cleavage, PKIEs (kH/kD) are typically in the range of 6 to 10. wikipedia.org In enzyme-catalyzed reactions, the observed KIE can be masked by other, non-isotopically sensitive steps like substrate binding or product release, a phenomenon known as "kinetic complexity". mdpi.com However, significant PKIEs provide strong evidence that C-H bond breaking is at least partially rate-limiting. pnas.org

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position remote from the bond being broken or formed. wikipedia.orgprinceton.edu SKIEs are generally much smaller than PKIEs but can provide valuable information about changes in hybridization or the steric environment of the transition state. gmu.eduepfl.ch For instance, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium often results in a normal SKIE (kH/kD ≈ 1.1-1.2), while the reverse process can lead to an inverse SKIE (kH/kD ≈ 0.8-0.9). epfl.ch

Vibrational, Steric, and Tunneling Isotope Effects in Chemical Transformations

Beyond the primary and secondary classifications, other factors contribute to the observed KIEs.

Vibrational Isotope Effects: The fundamental origin of KIEs is the difference in vibrational frequencies of bonds containing different isotopes. gmu.eduprinceton.edu Heavier isotopes lead to lower vibrational frequencies and, consequently, lower zero-point energies. wikipedia.org These differences in vibrational energy between the ground state and the transition state dictate the magnitude of the KIE.

Steric Isotope Effects: The smaller vibrational amplitude of a C-D bond compared to a C-H bond results in a slightly smaller effective size for deuterium. wikipedia.orggmu.edu This "steric isotope effect" can influence reaction rates where steric hindrance is a significant factor in the transition state. wikipedia.orgutdallas.edu

Tunneling Isotope Effects: In some enzyme-catalyzed reactions, particularly those involving the transfer of light particles like protons or hydride ions, quantum tunneling can play a significant role. nih.govjohnjoemcfadden.co.ukoup.com Tunneling allows a particle to pass through an energy barrier rather than over it, a phenomenon forbidden by classical physics. oup.com The probability of tunneling is highly mass-dependent, being much lower for deuterium than for protium (B1232500). nih.gov Consequently, abnormally large KIEs, sometimes exceeding the semi-classical limit of around 7, can be indicative of quantum tunneling. mdpi.comnih.gov

Experimental Determination of Deuterium Isotope Effects for Betamethasone-d10 Dipropionate

While specific experimental data for this compound is not extensively available in public literature, the principles of KIEs can be illustrated by studies on structurally related corticosteroids. The metabolic transformations of corticosteroids, such as hydroxylation and oxidation, are often catalyzed by cytochrome P450 enzymes and are prime candidates for exhibiting significant KIEs. researchgate.netnih.govuu.nl

KIE Studies on Specific Metabolic Transformations (e.g., hydroxylation, oxidation)

The metabolism of corticosteroids frequently involves the hydroxylation of specific carbon atoms. For instance, the 6β-hydroxylation of testosterone, a reaction catalyzed by cytochrome P450 3A4, has been a subject of detailed KIE studies. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com

Another study on the microbial C-21 hydroxylation of progesterone (B1679170) by Aspergillus niger reported a deuterium isotope effect (kH/kD) of approximately 1.25-1.3. cdnsciencepub.com This value, while modest, supported a mechanism of direct oxygen insertion into the C-21 carbon-hydrogen bond as the rate-determining step, rather than a process involving enolization. cdnsciencepub.com

Table 1: Illustrative Kinetic Isotope Effects in Steroid Metabolism

| Steroid Substrate | Metabolic Transformation | Catalyst | Observed KIE (kH/kD) | Intrinsic KIE (kH/kD) | Reference |

|---|---|---|---|---|---|

| Testosterone | 6β-hydroxylation | Cytochrome P450 3A4 | 2-3 | 15 | researchgate.net, nih.gov, exlibrisgroup.com |

| Progesterone | C-21 hydroxylation | Aspergillus niger | 1.25-1.3 | Not Determined | cdnsciencepub.com |

| Δ⁵-androstene-3,17-dione | Isomerization | Ketosteroid isomerase | 1.073 (secondary) | Not Applicable | nih.gov |

This table presents data from studies on related steroids to illustrate the principles of KIEs, as direct experimental values for this compound are not widely published.

Influence of Deuteration on Conformational Stability and Dynamics using Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution. pnas.org For complex molecules like steroids, NMR has been instrumental in detailed conformational analysis. pnas.orgmdpi.com Solid-state NMR has also been employed to analyze the conformations of steroids in different environments, such as in a lipid bilayer. nih.govresearchgate.net

Application of Isotope Effects in Reaction Mechanism Elucidation and Enzyme Catalysis Research

The study of kinetic isotope effects is a cornerstone of mechanistic enzymology and chemical research. mdpi.comnih.govicm.edu.pl By measuring the effect of isotopic substitution on reaction rates, researchers can gain profound insights into the transition state of a reaction. pnas.orgicm.edu.pl

Key applications include:

Identifying Rate-Determining Steps: A significant primary KIE suggests that C-H bond cleavage is a rate-limiting step in the reaction mechanism. numberanalytics.compnas.org

Distinguishing Between Reaction Mechanisms: The magnitude and type of KIE can help differentiate between competing reaction pathways, such as concerted versus stepwise mechanisms. icm.edu.pl For example, secondary KIEs can distinguish between SN1 and SN2 nucleophilic substitution reactions. wikipedia.orgdalalinstitute.com

Probing Transition State Structure: The size of intrinsic primary and secondary isotope effects can be used to infer the geometry and electronic structure of the transition state. nih.gov

Investigating Quantum Tunneling: Unusually large KIEs and their temperature dependence can provide evidence for the contribution of quantum tunneling to enzyme catalysis, revealing a deeper layer of how enzymes achieve their remarkable catalytic efficiency. nih.govnih.govyoutube.com